molecular formula C11H12BrNO B13270107 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]

6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]

Cat. No.: B13270107
M. Wt: 254.12 g/mol
InChI Key: FGGPDLPSFTUFSO-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a bromine atom at the 6th position of the indole ring and an oxolane ring fused to the indole at the 3rd position. The unique spirocyclic structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Bromination: The indole derivative is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Spirocyclization: The brominated indole undergoes spirocyclization with an oxolane precursor under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or amino derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to interact with biological molecules. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]
  • 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]

Comparison

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane] is unique due to its oxolane ring, which imparts different chemical and biological properties compared to its pyrrolidine and piperidine analogs. The presence of the oxolane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindole-3,3'-oxolane]

InChI

InChI=1S/C11H12BrNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2

InChI Key

FGGPDLPSFTUFSO-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CNC3=C2C=CC(=C3)Br

Origin of Product

United States

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